Cas no 196875-90-8 (N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide)

N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide
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- インチ: 1S/C17H14ClNO2S/c1-12-6-8-15(18)11-17(12)19-22(20,21)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,19H,1H3
- InChIKey: ZTCUJRSHRGRYSA-UHFFFAOYSA-N
- SMILES: C1=C2C(C=CC=C2)=CC=C1S(NC1=CC(Cl)=CC=C1C)(=O)=O
N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0808-1421-5μmol |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-4mg |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-10mg |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-15mg |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 15mg |
$89.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-50mg |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 50mg |
$160.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-30mg |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 30mg |
$119.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-20μmol |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 20μmol |
$79.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-10μmol |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-2mg |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F0808-1421-100mg |
N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide |
196875-90-8 | 90%+ | 100mg |
$248.0 | 2023-07-27 |
N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamideに関する追加情報
Professional Introduction to N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide (CAS No. 196875-90-8)
N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide (CAS No. 196875-90-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a naphthalene core with a sulfonamide functional group and a chloro-substituted methylphenyl moiety, making it a promising candidate for further exploration in drug development.
The molecular structure of N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide exhibits a high degree of complexity, which contributes to its potential biological activity. The presence of both electron-withdrawing and electron-donating groups in its structure suggests that it may exhibit multiple modes of interaction with biological targets. This characteristic is particularly intriguing for researchers who are seeking to develop novel therapeutic agents with enhanced specificity and efficacy.
In recent years, there has been a growing interest in sulfonamide derivatives as pharmacological agents due to their diverse biological activities. Sulfonamides are known for their ability to inhibit enzymes and receptors involved in various metabolic pathways, making them valuable tools in the treatment of infectious diseases, inflammatory conditions, and even certain types of cancer. The specific substitution pattern in N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide may confer unique properties that could be exploited for therapeutic purposes.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The naphthalene core provides a stable scaffold that can be modified further through various chemical reactions, allowing chemists to tailor the properties of the final product. This flexibility is particularly important in drug discovery, where the ability to fine-tune molecular structure can significantly impact biological activity.
The chloro and methyl substituents on the phenyl ring in N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide play a crucial role in determining its chemical reactivity and biological interactions. These groups can influence electronic distribution, solubility, and binding affinity, all of which are critical factors in drug design. Researchers have observed that such structural features often enhance the potency and selectivity of pharmacological compounds, making them more effective at lower concentrations.
Recent studies have begun to explore the pharmacokinetic properties of N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide. Preliminary data suggest that this compound exhibits moderate solubility in both water and organic solvents, which could facilitate its formulation into various dosage forms. Additionally, its stability under different storage conditions makes it a practical candidate for further development. These characteristics are essential for ensuring that a drug candidate remains effective throughout its shelf life and can be administered safely to patients.
The potential applications of N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science and specialty chemicals. For instance, researchers have explored its potential as a ligand in catalytic systems or as a component in advanced materials with tailored properties.
In conclusion, N-(5-Chloro-2-methylphenyl)naphthalene-2-sulfonamide (CAS No. 196875-90-8) represents a fascinating compound with significant potential in multiple areas of research. Its complex structure, combined with its diverse range of possible applications, makes it a valuable asset for chemists and biologists alike. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and advanced materials.
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